molecular formula C14H10BrN3O B10998262 N-(1H-benzimidazol-5-yl)-2-bromobenzamide

N-(1H-benzimidazol-5-yl)-2-bromobenzamide

Cat. No.: B10998262
M. Wt: 316.15 g/mol
InChI Key: DIZCZRFYLHEANZ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-2-bromobenzamide is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains two nitrogen atoms at adjacent positions. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-2-bromobenzamide typically involves the reaction of 2-bromobenzoyl chloride with 1H-benzimidazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-2-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2-bromobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-5-yl)-2-bromobenzamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the bromine atom can enhance the compound’s biological activity by increasing its lipophilicity and membrane permeability .

Biological Activity

N-(1H-benzimidazol-5-yl)-2-bromobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a benzimidazole core substituted with a bromobenzamide group. The structural formula can be represented as follows:

C14H11BrN2O\text{C}_{14}\text{H}_{11}\text{Br}\text{N}_{2}\text{O}

This structure is significant as it influences the compound's interactions with biological targets.

Target Enzymes and Pathways

This compound primarily interacts with enzymes involved in critical biochemical pathways. One of the key targets is dihydrofolate reductase (DHFR) , which plays a vital role in purine synthesis. Inhibition of DHFR can disrupt DNA replication and cell growth, leading to apoptosis in cancer cells .

Biochemical Interactions

The compound's mechanism involves binding to the active site of DHFR, inhibiting its enzymatic activity. This interaction leads to decreased levels of tetrahydrofolate, a cofactor necessary for nucleotide synthesis, ultimately affecting cellular metabolism and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several bacteria are summarized in Table 1.

Pathogen MIC (μg/ml) Reference
Escherichia coli50
Staphylococcus aureus62.5
Candida albicans250

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through caspase activation and DNA fragmentation . A notable study demonstrated that the compound reduced cell viability in breast cancer cells by approximately 70% at a concentration of 10 μM.

Case Studies

One significant case study involved the evaluation of this compound's effects on human cancer cell lines. The study reported:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound showed a dose-dependent reduction in cell viability across all tested lines, with IC50 values ranging from 5 to 15 μM.

This study highlights the potential of this compound as an anticancer agent and warrants further investigation into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1H-benzimidazol-5-yl)-2-bromobenzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. Key steps include:

  • Coupling : Use Pd(OAc)₂/Xantphos as a catalyst system with Cs₂CO₃ as a base in toluene at 110°C for 12–24 hours .
  • Substitution : React 2-bromobenzoyl chloride with 5-aminobenzimidazole in dry THF under nitrogen, using triethylamine to scavenge HCl .
  • Optimization : Monitor reaction progress via TLC, and purify via column chromatography (SiO₂, EtOAc/hexane gradient).

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer :

  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to remove unreacted starting materials or byproducts .
  • Characterization :
  • NMR : Confirm aromatic proton integration (δ 7.2–8.5 ppm for benzimidazole and bromophenyl groups) .
  • X-ray crystallography : Employ SHELX suite for structure refinement if single crystals are obtained .

Q. What are the typical impurities encountered during synthesis, and how are they identified?

  • Methodological Answer : Common impurities include:

  • Unreacted 5-aminobenzimidazole : Detectable via HPLC retention time comparison.
  • Debrominated byproducts : Identified using LC-MS (m/z shift). Mitigate by optimizing stoichiometry of bromobenzoyl chloride .

Advanced Research Questions

Q. How do structural modifications to the benzimidazole core influence bioactivity in kinase inhibition assays?

  • Methodological Answer :

  • SAR Strategy : Synthesize derivatives with substituents at the N1 position (e.g., methyl, cyclopropyl) and test against kinase panels (e.g., EGFR, VEGFR2).
  • Key Finding : Bulkier groups at N1 reduce solubility but enhance target selectivity by occupying hydrophobic pockets .

Q. How should researchers address contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Variables to control :
  • Purity : Ensure >95% via HPLC (retention time and peak area analysis) .
  • Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
  • Statistical validation : Use triplicate measurements and report SEM.

Q. What enzymatic assay techniques are most reliable for studying target engagement?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target kinase on a sensor chip to measure real-time binding kinetics (ka, kd) .
  • Fluorescence Polarization : Use a labeled ATP-competitive probe to quantify displacement by the compound .

Q. What mechanistic insights exist for palladium-catalyzed reactions in its synthesis?

  • Methodological Answer :

  • Catalytic Cycle : Pd⁰→Pdᴵᴵ oxidative addition with aryl bromide, followed by coordination to benzimidazole nitrogen.
  • Rate-limiting step : Reductive elimination to form the C–N bond. Use DMF as a solvent to stabilize Pd intermediates .

Q. How can solubility challenges in biological assays be systematically addressed?

  • Methodological Answer :

  • Co-solvents : Test DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug approach : Introduce phosphate groups at the benzamide moiety for aqueous solubility .

Q. What retrosynthetic strategies leverage AI tools for derivative synthesis?

  • Methodological Answer :

  • AI Platforms : Use PubChem’s retrosynthesis module or Reaxys to prioritize routes with available precursors.
  • Example : AI suggests Suzuki-Miyaura coupling for introducing aryl groups at the 2-position .

Properties

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-bromobenzamide

InChI

InChI=1S/C14H10BrN3O/c15-11-4-2-1-3-10(11)14(19)18-9-5-6-12-13(7-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19)

InChI Key

DIZCZRFYLHEANZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)Br

Origin of Product

United States

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